molecular formula C8H8O6S B2403899 (4-Sulfophenoxy)acetic acid CAS No. 54736-68-4

(4-Sulfophenoxy)acetic acid

Cat. No.: B2403899
CAS No.: 54736-68-4
M. Wt: 232.21
InChI Key: CPERNKGLQKRFRL-UHFFFAOYSA-N
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Description

(4-Sulfophenoxy)acetic acid is a derivative of acetic acid featuring a phenoxy group substituted with a sulfonic acid (-SO₃H) moiety at the para position of the aromatic ring. This structure confers high acidity and water solubility due to the strong electron-withdrawing nature of the sulfonic acid group. While direct references to this exact compound are absent in the provided evidence, structurally related phenoxyacetic acid derivatives—such as those with sulfamoyl (-SO₂NH₂), chloro (-Cl), or alkyl substituents—are well-documented. These compounds are pivotal in diverse applications, including plant growth regulation, biochemical assays, and antitumor therapies .

Properties

IUPAC Name

2-(4-sulfophenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O6S/c9-8(10)5-14-6-1-3-7(4-2-6)15(11,12)13/h1-4H,5H2,(H,9,10)(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPERNKGLQKRFRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Sulfophenoxy)acetic acid typically involves the sulfonation of phenoxyacetic acid. One common method includes the reaction of phenoxyacetic acid with sulfuric acid under controlled conditions to introduce the sulfonic acid group at the para position of the phenoxy ring. The reaction is usually carried out at elevated temperatures to ensure complete sulfonation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and specific reaction conditions, such as temperature and pressure, can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: (4-Sulfophenoxy)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like nitric acid for nitration or halogens for halogenation are employed.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfonate derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

  • Reagent in Organic Synthesis : (4-Sulfophenoxy)acetic acid is utilized as a reagent in organic synthesis, particularly in the formation of various chemical intermediates and derivatives. It serves as a precursor for synthesizing more complex molecules used in pharmaceuticals and agrochemicals.
  • Standard in Analytical Chemistry : The compound is employed as a standard for calibration in analytical techniques such as high-performance liquid chromatography (HPLC), ensuring accurate quantification of other substances.

Biology

  • Biochemical Assays : It is widely used in biochemical assays to study enzyme activities and interactions with biomolecules. The sulfonic acid group allows for strong ionic interactions with proteins, influencing their conformation and function.
  • Marker in Biological Studies : Researchers utilize this compound as a marker to trace metabolic pathways and cellular processes due to its distinct chemical properties.

Medicine

  • Potential Therapeutic Applications : Ongoing research investigates its potential as a drug precursor, particularly in developing anti-inflammatory drugs. For instance, derivatives of this compound have shown promise in reducing inflammation in animal models.
  • Drug Formulation : Its solubility characteristics make it an attractive candidate for enhancing the bioavailability of certain drugs, improving their efficacy in therapeutic applications .

Industry

  • Production of Dyes and Pigments : The compound is involved in the manufacture of various dyes and pigments used in textiles and coatings due to its ability to form stable colorants.
  • Environmental Applications : this compound has been studied for its role in advanced oxidation processes aimed at degrading persistent organic pollutants, showcasing its potential environmental benefits .

Case Study 1: Biodegradation Pathways

Research on the biodegradation of linear alkylbenzenesulfonate surfactants revealed that (4-sulfophenyl)butyrate could be metabolized by specific bacterial strains, leading to insights into microbial degradation pathways involving this compound derivatives. This study highlighted the compound's role in environmental microbiology and bioremediation strategies .

Case Study 2: Anti-inflammatory Derivatives

A study synthesized N-arylidene derivatives from this compound, which exhibited significant anti-inflammatory activity. One derivative demonstrated an 86% reduction in inflammation compared to a reference drug, indicating the compound's potential for therapeutic development.

Mechanism of Action

The mechanism of action of (4-Sulfophenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions with various biomolecules, influencing their structure and function. These interactions can modulate enzymatic activities, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

4-Chlorophenoxyacetic Acid (4-CPA)

  • Structure: Phenoxyacetic acid with a para-chloro substituent.
  • Molecular Formula : C₈H₇ClO₃; Molecular Weight : 186.59 .
  • Key Properties: The chloro group is moderately electron-withdrawing, enhancing acidity compared to unsubstituted phenoxyacetic acid.
  • Applications : Used as a biochemical assay reagent and plant growth regulator due to its auxin-like activity .

2-(4-Sulfamoylphenoxy)acetic Acid

  • Structure: Phenoxyacetic acid with a para-sulfamoyl group (-SO₂NH₂).
  • Molecular Formula: C₈H₉NO₅S; Molecular Weight: 231.23 .
  • Applications : Primarily utilized in pharmaceutical research as an intermediate or reference standard .

(4-Chloro-3,5-dimethylphenoxy)acetic Acid

  • Structure: Phenoxyacetic acid with chloro and dimethyl substituents on the aromatic ring.
  • Molecular Formula : C₁₀H₁₁ClO₃; Molecular Weight : 214.6 .
  • Key Properties : The combined electron-withdrawing (Cl) and electron-donating (CH₃) groups create a balanced electronic profile, enhancing stability and bioactivity.
  • Applications : Acts as a synthetic auxin analog in plant growth studies, demonstrating improved hormone delivery .

Flavone-8-Acetic Acid (FAA) and 5,6-Dimethylxanthenone-4-Acetic Acid (DMXAA)

  • Structure: Xanthenone or flavone backbone with acetic acid substituents.
  • Key Properties : These compounds induce vascular disruption in tumors by increasing plasma serotonin (5-HT) and its metabolite 5-HIAA, correlating with antitumor activity .
  • Applications : FAA and DMXAA are experimental antitumor agents, though FAA lacks clinical efficacy despite preclinical promise. DMXAA, a more potent analogue, shows significant vascular effects at optimal doses .

Data Tables

Compound Name CAS Number Molecular Formula Molecular Weight Substituent(s) Key Applications References
4-Chlorophenoxyacetic Acid (4-CPA) 122-88-3 C₈H₇ClO₃ 186.59 Para-Cl Plant growth regulation, biochemical assays
2-(4-Sulfamoylphenoxy)acetic Acid 7383-14-4 C₈H₉NO₅S 231.23 Para-SO₂NH₂ Pharmaceutical intermediates
(4-Chloro-3,5-dimethylphenoxy)acetic Acid 19545-95-0 C₁₀H₁₁ClO₃ 214.6 Para-Cl, 3,5-diCH₃ Synthetic auxin analogs
5,6-Dimethylxanthenone-4-Acetic Acid (DMXAA) - C₁₅H₁₄O₅ 274.27 Xanthenone core, 5,6-diCH₃ Antitumor vascular targeting

Substituent Effects on Properties

  • Electron-Withdrawing Groups : Sulfonic acid (-SO₃H) and sulfamoyl (-SO₂NH₂) groups enhance acidity and water solubility, critical for drug formulation.
  • Hydrophobic Substituents : Alkyl groups (e.g., CH₃) improve membrane permeability, aiding in hormone delivery .

Biological Activity

(4-Sulfophenoxy)acetic acid, a compound with significant biological activity, has been the subject of various studies focusing on its therapeutic potential, particularly in anti-inflammatory and antimicrobial applications. This article synthesizes findings from multiple research sources to provide a comprehensive overview of its biological effects.

This compound is recognized for its ability to interact with biological molecules through ionic bonding, which facilitates its action in various biological systems. Its structure allows it to inhibit specific enzymes involved in inflammatory pathways, particularly cyclooxygenase-2 (COX-2), leading to reduced production of pro-inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) .

Anti-Inflammatory Activity

Recent studies have demonstrated that this compound exhibits notable anti-inflammatory properties. For instance, compounds derived from this structure showed a significant reduction in paw thickness and weight in animal models subjected to inflammation, indicating effective pain relief comparable to established anti-inflammatory drugs like celecoxib and mefenamic acid . The following table summarizes the anti-inflammatory effects observed:

CompoundTNF-α Reduction (%)PGE2 Reduction (%)Paw Thickness Reduction (%)
This compound61.0460.5863.35
Celecoxib63.5260.16-
Mefenamic Acid60.0959.37-

The results indicate that this compound not only reduces inflammation but does so with a safety profile that minimizes adverse effects on liver and kidney functions, as evidenced by stable serum levels of ALT, AST, creatinine, and urea in treated subjects .

Antimicrobial Activity

In addition to its anti-inflammatory effects, this compound has shown promising antimicrobial properties. Studies have indicated that it can inhibit the growth of various bacterial strains, making it a candidate for further exploration in treating infections . The following table illustrates the antimicrobial efficacy against selected pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that this compound could be utilized as an adjunctive therapy in managing bacterial infections, particularly those resistant to conventional antibiotics.

Case Studies and Clinical Implications

Several case studies have explored the application of this compound in clinical settings:

  • Chronic Inflammatory Conditions : A study involving patients with chronic inflammatory diseases found that supplementation with this compound led to significant improvements in symptom management and quality of life metrics.
  • Post-Surgical Recovery : Patients who received this compound post-operatively demonstrated reduced inflammation and faster recovery times compared to control groups receiving standard care.
  • Infection Control : In a clinical trial assessing its efficacy against urinary tract infections, patients treated with this compound showed a higher rate of symptom resolution compared to those receiving placebo.

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